molecular formula C14H10BrClO3 B13882120 4-((2-Bromo-4-chlorophenoxy)methyl)benzoic acid

4-((2-Bromo-4-chlorophenoxy)methyl)benzoic acid

Cat. No.: B13882120
M. Wt: 341.58 g/mol
InChI Key: JNHBKTDJAHTITO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-((2-Bromo-4-chlorophenoxy)methyl)benzoic acid is an organic compound with the molecular formula C14H10BrClO3. It is a derivative of benzoic acid, where the benzoic acid moiety is substituted with a 2-bromo-4-chlorophenoxy group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((2-Bromo-4-chlorophenoxy)methyl)benzoic acid typically involves the reaction of 4-bromomethylbenzoic acid with 2-bromo-4-chlorophenol. The reaction is carried out in the presence of a base, such as potassium carbonate, in a suitable solvent like n-butanol at room temperature .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

4-((2-Bromo-4-chlorophenoxy)methyl)benzoic acid can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms in the phenoxy group can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction Reactions: The benzoic acid moiety can be oxidized or reduced to form different derivatives.

    Esterification: The carboxylic acid group can react with alcohols to form esters.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenoxybenzoic acids, while oxidation and reduction reactions can produce different benzoic acid derivatives .

Scientific Research Applications

4-((2-Bromo-4-chlorophenoxy)methyl)benzoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-((2-Bromo-4-chlorophenoxy)methyl)benzoic acid depends on its specific application. In biological systems, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The phenoxy group can interact with hydrophobic pockets in proteins, while the carboxylic acid group can form hydrogen bonds with amino acid residues .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-((2-Bromo-4-chlorophenoxy)methyl)benzoic acid is unique due to the presence of both bromine and chlorine atoms in the phenoxy group, which can impart distinct chemical and biological properties. The combination of these substituents can enhance the compound’s reactivity and specificity in various applications .

Properties

Molecular Formula

C14H10BrClO3

Molecular Weight

341.58 g/mol

IUPAC Name

4-[(2-bromo-4-chlorophenoxy)methyl]benzoic acid

InChI

InChI=1S/C14H10BrClO3/c15-12-7-11(16)5-6-13(12)19-8-9-1-3-10(4-2-9)14(17)18/h1-7H,8H2,(H,17,18)

InChI Key

JNHBKTDJAHTITO-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1COC2=C(C=C(C=C2)Cl)Br)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.